molecular formula C22H35NO6S B14256966 2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid CAS No. 173740-87-9

2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid

Cat. No.: B14256966
CAS No.: 173740-87-9
M. Wt: 441.6 g/mol
InChI Key: GOKVKLCCWGRQJV-UHFFFAOYSA-N
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Description

2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is an organic compound that belongs to the class of benzene sulfonic acids This compound is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with a decanoylaminohexanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid typically involves multiple stepsThe sulfonation can be achieved using concentrated sulfuric acid, which adds a sulfonic acid group to the benzene ring . The decanoylaminohexanoyl group can be introduced through an acylation reaction using decanoyl chloride and hexanoylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and acylation processes. These processes are typically carried out in reactors designed to handle the corrosive nature of sulfuric acid and the reactivity of acyl chlorides. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted benzene derivatives.

Scientific Research Applications

2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules. The decanoylaminohexanoyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and proteins .

Properties

CAS No.

173740-87-9

Molecular Formula

C22H35NO6S

Molecular Weight

441.6 g/mol

IUPAC Name

2-[6-(decanoylamino)hexanoyloxy]benzenesulfonic acid

InChI

InChI=1S/C22H35NO6S/c1-2-3-4-5-6-7-9-16-21(24)23-18-13-8-10-17-22(25)29-19-14-11-12-15-20(19)30(26,27)28/h11-12,14-15H,2-10,13,16-18H2,1H3,(H,23,24)(H,26,27,28)

InChI Key

GOKVKLCCWGRQJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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